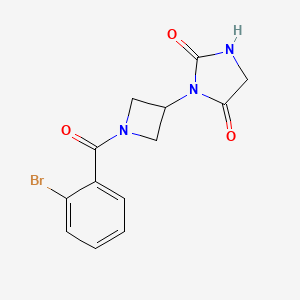

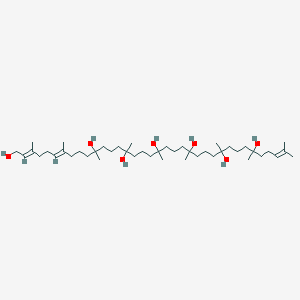

![molecular formula C13H10Cl2N2O3 B2458597 methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate CAS No. 477852-83-8](/img/structure/B2458597.png)

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is an organic compound that belongs to the carbamate family . It has a linear formula of C13H10Cl2N2O3 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H10Cl2N2O3 . It has a molecular weight of 313.14 .科学的研究の応用

Application in Silicone Rubber Manufacturing

Di(2,4-dichlorobenzoyl) peroxide (DCBP), a compound related to the one , is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its reactivity or incompatibility may negatively affect safety requirements and concerns during chemical reactions .

Use in Synthesis of Dichlorobenzamide Derivatives

Dichlorobenzamide derivatives, which are structurally similar to the compound you’re interested in, have been synthesized from reactions of arylamines and 3,5-dichlorobenzoyl chloride . These derivatives have been confirmed by single-crystal X-ray crystallography, showing relatively stable N‒H⋯O hydrogen bonds .

Role in Thermal Ignition Theory

The thermal ignition theory of di(2,4-dichlorobenzoyl) peroxide has been studied using kinetic-based curve fitting . This study was conducted to investigate the properties of DCBP by using differential scanning calorimetry and a literature review .

Use in Synthesis of Novel Methyl ®-N-Benzoyl

A series of novel methyl ®-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates were designed by active substructure combination . The title compounds were synthesized using a one-pot route from l-cysteine methyl ester hydrochloride, acyl chloride, and ketones .

Use in Nitrosation Reactions

The nitrosation of certain compounds with NaNO2 has been used to obtain 1-methyl-4-nitroso-1H-pyrazol-5-amine . This compound was then reduced to 1-methyl-1H-pyrazole-4,5-diamine by direct Pd/C-catalyzed hydrogenation without separation or purification .

Safety and Hazards

特性

IUPAC Name |

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3/c1-20-13(19)17-11-4-7(6-16-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVQTAAPFWRTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401325308 |

Source

|

| Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477852-83-8 |

Source

|

| Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

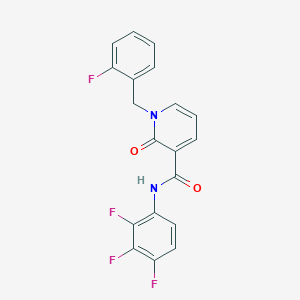

![1-(2-Chlorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B2458514.png)

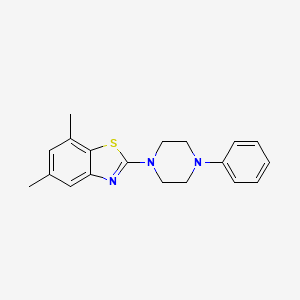

![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458515.png)

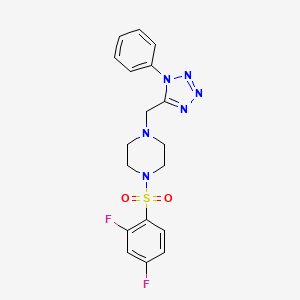

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(N-cyclopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2458518.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2458530.png)

![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)